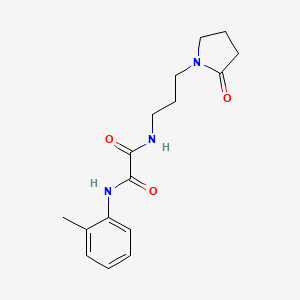

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide

Description

N1-(3-(2-Oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone substituted at the N1 position with a 3-(2-oxopyrrolidin-1-yl)propyl group and at the N2 position with an o-tolyl (ortho-methylphenyl) moiety. The 2-oxopyrrolidin-1-yl group introduces a lactam ring, which may enhance solubility and influence pharmacokinetic properties, while the o-tolyl group contributes to steric and electronic interactions critical for receptor binding .

Oxalamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators. For example, oxalamide derivatives have been explored as inhibitors of soluble epoxide hydrolase (sEH) and as umami flavor enhancers in food additives .

Properties

IUPAC Name |

N'-(2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-12-6-2-3-7-13(12)18-16(22)15(21)17-9-5-11-19-10-4-8-14(19)20/h2-3,6-7H,4-5,8-11H2,1H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVPFGNZMPWMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide typically involves the reaction of 2-oxopyrrolidine with an appropriate oxalamide precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the oxalamide moiety, using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations:

Substituent Effects on Bioactivity: The adamantyl group in N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide enhances lipophilicity and binding affinity to sEH, a property leveraged in enzyme inhibition studies . Aromatic and heteroaromatic groups (e.g., pyridyl in S336) are critical for receptor interaction, as seen in umami taste agonists targeting the hTAS1R1/hTAS1R3 receptor .

Metabolic and Safety Profiles: Oxalamides like S336 and its structural analogues exhibit low toxicity, with NOELs (No Observed Effect Levels) of 100 mg/kg bw/day and high safety margins (500 million times exposure levels) . The 2-oxopyrrolidin-1-yl moiety in the target compound may influence metabolic stability due to the lactam ring’s resistance to hydrolysis compared to simpler alkyl chains .

Synthetic Accessibility :

- The synthesis of oxalamides typically involves coupling amines with oxalyl chloride derivatives. For example, N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide was synthesized via sequential reactions of adamantylamine with ethyl chlorooxalate and benzyloxyamine . Similar methods could apply to the target compound.

Research Findings and Data

Enzymatic Inhibition Potential

While direct data on the target compound’s activity are absent, structurally related oxalamides demonstrate inhibitory effects on enzymes like sEH. For instance, adamantyl-substituted oxalamides (e.g., Compound 6 in ) showed IC₅₀ values in the nanomolar range, highlighting the importance of bulky N1 substituents for potency.

Flavor Modulation

S336 and its analogues (e.g., N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) activate umami receptors at concentrations as low as 0.1 µM, with synergistic effects when combined with monosodium glutamate (MSG) . The target compound’s o-tolyl group lacks the methoxy or pyridyl substituents required for this activity, suggesting divergent applications.

Biological Activity

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide is a synthetic compound characterized by a unique structural composition that includes a pyrrolidinone ring and an oxalamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The oxalamide moiety may facilitate binding to biological targets, leading to modulation of their activity. This interaction can result in various biological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluating the antiproliferative activity of related oxadiazole derivatives demonstrated cytotoxic effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) through mechanisms involving topoisomerase I inhibition .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies have shown that similar oxalamide derivatives can inhibit pro-inflammatory cytokines, suggesting a possible pathway for therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that may include:

- Formation of the Pyrrolidinone Ring : Utilizing appropriate precursors under controlled conditions.

- Oxalamide Formation : Reacting the pyrrolidinone with an o-tolyl derivative in the presence of catalysts such as triethylamine.

- Purification : Employing techniques like chromatography to isolate the desired product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.